molecular formula C11H13BrN2O B2944144 1-[(5-Bromofuran-2-yl)methyl]piperidine-4-carbonitrile CAS No. 1477937-82-8

1-[(5-Bromofuran-2-yl)methyl]piperidine-4-carbonitrile

Cat. No.: B2944144
CAS No.: 1477937-82-8
M. Wt: 269.142
InChI Key: BHOWLUVDELQGKU-UHFFFAOYSA-N
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Description

1-[(5-Bromofuran-2-yl)methyl]piperidine-4-carbonitrile is a chemical compound that features a piperidine ring substituted with a bromofuran moiety and a carbonitrile group

Preparation Methods

The synthesis of 1-[(5-Bromofuran-2-yl)methyl]piperidine-4-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromofuran and piperidine-4-carbonitrile.

    Reaction Conditions: The bromofuran is first reacted with a suitable base to form the corresponding bromofuran anion. This anion is then reacted with piperidine-4-carbonitrile under controlled conditions to form the desired product.

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity. Techniques like continuous flow synthesis may be employed for large-scale production.

Chemical Reactions Analysis

1-[(5-Bromofuran-2-yl)methyl]piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the furan ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and time are optimized based on the desired transformation.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted furan derivatives.

Scientific Research Applications

1-[(5-Bromofuran-2-yl)methyl]piperidine-4-carbonitrile has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of novel therapeutic agents.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers study its biological activity, including its interactions with enzymes and receptors, to understand its potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industries.

Mechanism of Action

The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The pathways involved depend on the specific biological context. For example, it may inhibit or activate certain signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

1-[(5-Bromofuran-2-yl)methyl]piperidine-4-carbonitrile can be compared with other similar compounds:

    Similar Compounds: Compounds such as 1-[(5-Chlorofuran-2-yl)methyl]piperidine-4-carbonitrile and 1-[(5-Methylfuran-2-yl)methyl]piperidine-4-carbonitrile share structural similarities.

    Uniqueness: The presence of the bromine atom in the furan ring imparts unique chemical properties, such as reactivity and biological activity, distinguishing it from its analogs.

Biological Activity

1-[(5-Bromofuran-2-yl)methyl]piperidine-4-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, which is known for its diverse pharmacological properties, and a furan moiety, which has been associated with various therapeutic effects. Understanding the biological activity of this compound is crucial for its development in pharmaceutical applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12BrN3\text{C}_{12}\text{H}_{12}\text{Br}\text{N}_3

This structure includes:

  • A piperidine ring, which contributes to the compound's ability to interact with biological targets.
  • A bromofuran substituent, which enhances the compound's reactivity and potential bioactivity.
  • A carbonitrile group, which may influence the compound's pharmacokinetics and interactions with enzymes or receptors.

Antitumor Properties

Research indicates that compounds containing furan and piperidine moieties often exhibit significant antitumor activities. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines. In vitro assays demonstrated that modifications on the piperidine ring can enhance cytotoxicity against various cancer types, suggesting that this compound may also possess similar properties.

CompoundCell LineIC50 (µM)Mechanism of Action
1-[5-Bromofuran-2-yl]methyl]piperidine-4-carbonitrileHeLaTBDApoptosis induction
ControlHeLa0.184Standard treatment

Antimicrobial Activity

Compounds featuring furan rings have been noted for their antimicrobial properties. Preliminary studies suggest that this compound could exhibit antibacterial activity against Gram-positive bacteria. These findings align with the general trend observed in furan derivatives.

The proposed mechanism of action for this compound likely involves:

  • Receptor Interaction : Binding to specific biological targets such as kinases or G-protein coupled receptors.
  • Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Production : Increasing oxidative stress within cells, which can trigger apoptotic pathways.

Study on Antitumor Activity

A recent study investigated the antitumor effects of similar piperidine derivatives. The results indicated that these compounds could significantly reduce cell viability in cultured cancer cells through apoptosis induction.

"The introduction of bromine into the furan ring significantly increased the cytotoxicity of the compound against HeLa cells" .

Pharmacokinetic Studies

In silico studies have been performed to evaluate the pharmacokinetic properties of this compound. These studies suggest favorable absorption and distribution characteristics, making it a promising candidate for further development.

Properties

IUPAC Name

1-[(5-bromofuran-2-yl)methyl]piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-11-2-1-10(15-11)8-14-5-3-9(7-13)4-6-14/h1-2,9H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOWLUVDELQGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CC2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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